molecular formula C20H21N5O B12273527 1-Benzyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one

1-Benzyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one

Cat. No.: B12273527
M. Wt: 347.4 g/mol
InChI Key: RIYNEZVLJZXJHS-UHFFFAOYSA-N
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Description

1-Benzyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, which is fused with a piperazine ring The benzyl group attached to the nitrogen atom of the piperazine ring adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrazole and pyrazine derivatives under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted analogs of the original compound .

Scientific Research Applications

1-Benzyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to alterations in cellular signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one is unique due to its specific combination of structural features, including the benzyl group, the cyclopropyl-substituted pyrazolo[1,5-a]pyrazine core, and the piperazine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

1-benzyl-4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-2-one

InChI

InChI=1S/C20H21N5O/c26-19-14-24(11-10-23(19)13-15-4-2-1-3-5-15)20-18-12-17(16-6-7-16)22-25(18)9-8-21-20/h1-5,8-9,12,16H,6-7,10-11,13-14H2

InChI Key

RIYNEZVLJZXJHS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(C(=O)C4)CC5=CC=CC=C5

Origin of Product

United States

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